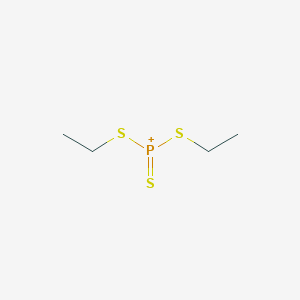
Bis(ethylsulfanyl)(sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes ethylsulfanyl and sulfanylidene groups attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylsulfanyl)(sulfanylidene)phosphanium typically involves the reaction of a phosphorus precursor with ethylsulfanyl and sulfanylidene reagents. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds as follows:
Chlorophosphine Preparation: Chlorophosphines are prepared by reacting phosphorus trichloride (PCl₃) with an appropriate organic halide.
Grignard Reagent Formation: Ethylmagnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with the chlorophosphine to form this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylsulfanyl)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl or sulfanylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Wissenschaftliche Forschungsanwendungen
Bis(ethylsulfanyl)(sulfanylidene)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of bis(ethylsulfanyl)(sulfanylidene)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination to metal centers and subsequent modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is unique due to its specific ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to other phosphines .
Eigenschaften
CAS-Nummer |
63692-58-0 |
|---|---|
Molekularformel |
C4H10PS3+ |
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
bis(ethylsulfanyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C4H10PS3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
OYYUASUUHKVNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS[P+](=S)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


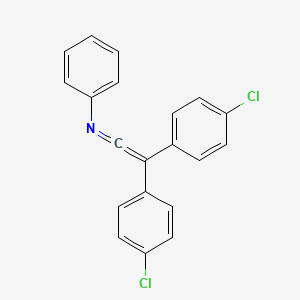
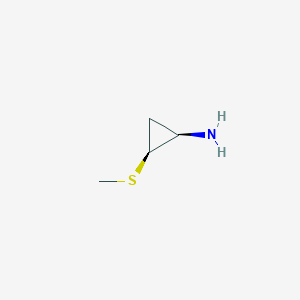
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
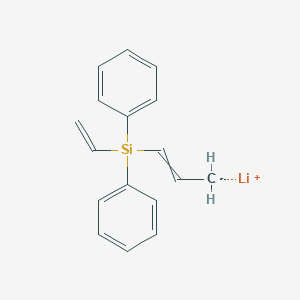

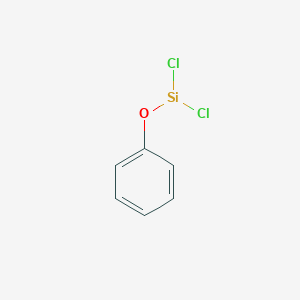
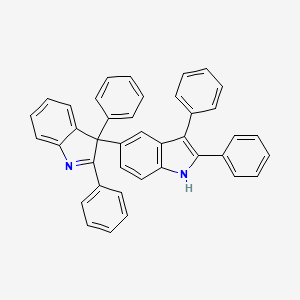
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
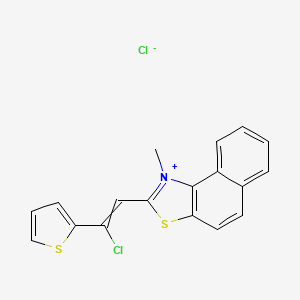
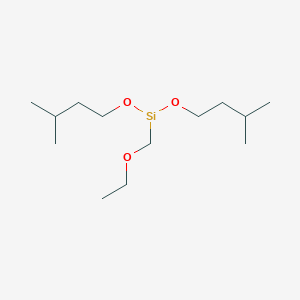
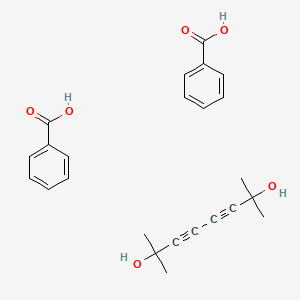
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

